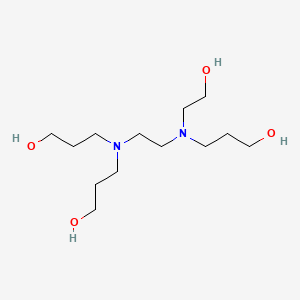
3,3'-((2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethyl)imino)dipropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-((2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethyl)imino)dipropanol is a chemical compound with the molecular formula C13H30N2O4. It is known for its complex structure, which includes multiple hydroxyl and amino groups. This compound is used in various scientific and industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethyl)imino)dipropanol typically involves the reaction of 3-hydroxypropylamine with 2-hydroxyethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes purification steps such as distillation and crystallization to obtain the pure compound .
化学反応の分析
Types of Reactions
3,3’-((2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethyl)imino)dipropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines .
科学的研究の応用
3,3’-((2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethyl)imino)dipropanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 3,3’-((2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethyl)imino)dipropanol exerts its effects involves interactions with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and proteins, affecting their activity and function. These interactions can modulate biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
- 3,3’-((2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethyl)imino)dipropanol
- 3-((2-Hydroxyethyl)(3-hydroxypropyl)amino)propan-1-ol
- 2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethanol
Uniqueness
What sets 3,3’-((2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethyl)imino)dipropanol apart from similar compounds is its specific arrangement of hydroxyl and amino groups, which confer unique reactivity and interaction properties. This makes it particularly valuable in applications requiring precise molecular interactions .
特性
CAS番号 |
5417-05-0 |
|---|---|
分子式 |
C13H30N2O4 |
分子量 |
278.39 g/mol |
IUPAC名 |
3-[2-[2-hydroxyethyl(3-hydroxypropyl)amino]ethyl-(3-hydroxypropyl)amino]propan-1-ol |
InChI |
InChI=1S/C13H30N2O4/c16-10-1-4-14(5-2-11-17)7-8-15(9-13-19)6-3-12-18/h16-19H,1-13H2 |
InChIキー |
NNZHIHXNIKLVHS-UHFFFAOYSA-N |
正規SMILES |
C(CN(CCCO)CCN(CCCO)CCO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



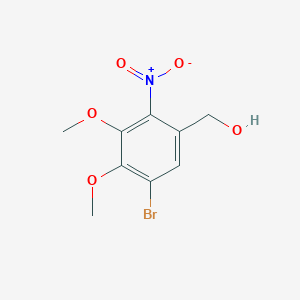

![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)




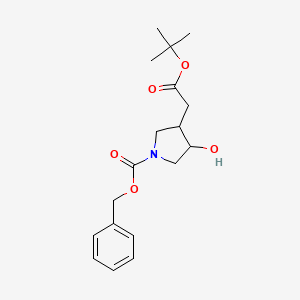
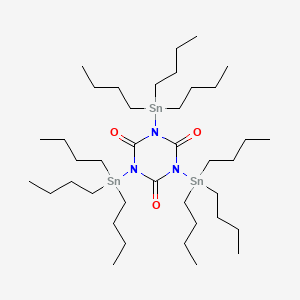
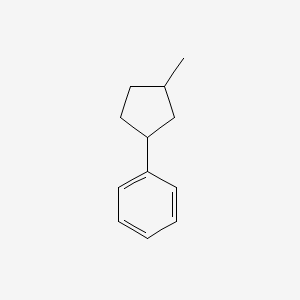

phosphanium bromide](/img/structure/B14744685.png)
![5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14744698.png)
